2-Chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride 2-Chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13633742
InChI: InChI=1S/C10H11ClN2.2ClH/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8;;/h1-3,5,12H,4,6-7H2;2*1H
SMILES: C1CNCC=C1C2=C(N=CC=C2)Cl.Cl.Cl
Molecular Formula: C10H13Cl3N2
Molecular Weight: 267.6 g/mol

2-Chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride

CAS No.:

Cat. No.: VC13633742

Molecular Formula: C10H13Cl3N2

Molecular Weight: 267.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride -

Specification

Molecular Formula C10H13Cl3N2
Molecular Weight 267.6 g/mol
IUPAC Name 2-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride
Standard InChI InChI=1S/C10H11ClN2.2ClH/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8;;/h1-3,5,12H,4,6-7H2;2*1H
Standard InChI Key JIGMIXXTPWQIIF-UHFFFAOYSA-N
SMILES C1CNCC=C1C2=C(N=CC=C2)Cl.Cl.Cl
Canonical SMILES C1CNCC=C1C2=C(N=CC=C2)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride is systematically named as 2-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride. Its IUPAC name reflects the chlorine atom at position 2 of the pyridine ring and the tetrahydropyridinyl substituent at position 3 . The molecular formula (C₁₀H₁₃Cl₃N₂) accounts for two hydrochloride counterions, contributing to its solubility in polar solvents.

Key Properties:

PropertyValue
Molecular Weight267.6 g/mol
CAS NumberNot publicly disclosed
SMILESC1CNCC=C1C2=C(N=CC=C2)Cl.Cl.Cl
InChI KeyJIGMIXXTPWQIIF-UHFFFAOYSA-N

The compound’s structure combines aromatic and partially saturated rings, which may influence its electronic properties and reactivity .

Spectral and Analytical Data

While specific spectral data for this compound are scarce, related bipyridines are typically characterized using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For instance, 2,2'-bipyridine dihydrochloride (CAS 18820-87-6) exhibits distinct proton environments in its NMR spectrum, with peaks corresponding to aromatic protons at δ 7.5–8.5 ppm and aliphatic protons at δ 3.0–4.0 ppm . Mass spectrometry of similar compounds confirms molecular ion peaks aligned with their molecular weights .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of bipyridine derivatives often involves cross-coupling reactions. For example, 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridines are synthesized via Suzuki-Miyaura couplings using pyridine boronic acids and halogenated precursors . Although the exact protocol for 2-chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride remains unpublished, a plausible route involves:

  • Halogenation: Introducing chlorine at position 2 of pyridine.

  • Reductive Amination: Partial hydrogenation of a pyridinyl ring to form the tetrahydro moiety.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Reaction Mechanisms and Byproducts

Side reactions in bipyridine synthesis often arise from competitive homo-coupling or over-reduction. For instance, Suzuki couplings of 5-bromo-2-fluoropyridine-3-boronic acid with phenyl halides yield 16–37% desired products due to competing pathways . Purification via column chromatography or recrystallization is critical to isolate the target compound.

Future Research Directions

Synthesis Optimization

Improving yield and purity requires exploring catalysts (e.g., palladium nanoparticles) or alternative coupling strategies (e.g., Sonogashira reactions) .

Biological Screening

Priority studies should include:

  • Receptor Binding Assays: Evaluate affinity for nAChR subtypes.

  • Cytotoxicity Profiling: Test against cancer cell lines (e.g., HeLa, MCF-7).

  • Pharmacokinetics: Assess metabolic stability and bioavailability .

Computational Modeling

Density functional theory (DFT) calculations could predict electronic properties and docking poses at target receptors, guiding structural modifications .

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